molecular formula C8H22S2Si2 B1295004 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane CAS No. 51048-29-4

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane

Cat. No. B1295004
CAS RN: 51048-29-4
M. Wt: 238.6 g/mol
InChI Key: CBRFJNLREFDKBD-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane , also known by various synonyms such as Ethylenedithiobis(trimethylsilane) and 1,2-Bis(trimethylsilylthio)ethane , is a chemical compound with the molecular formula C8H22S2Si2 . It falls within the class of organosilicon compounds and contains both silicon and sulfur atoms in its structure .


Physical And Chemical Properties Analysis

  • Molecular Weight : Approximately 238.6 g/mol .
  • Density : Predicted density is around 0.881 g/cm³ .
  • Boiling Point : Approximately 165-166 °C (lit.) .
  • Refractive Index : n20/D 1.403 (lit.) .

Scientific Research Applications

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane is a compound with a unique chemical structure that lends itself to various scientific research applications. While this specific compound is not directly referenced in the literature provided, the research applications discussed below are related to compounds with similar chemical motifs, such as sulfur-containing molecules and organosilicon compounds. These studies provide insight into the broader context of how compounds with similar structural features may be utilized in scientific research.

Sulfur-Containing Molecules in Biological and Chemical Studies

Sulfur-containing molecules, similar in some respects to 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane, have been extensively studied for their biological and chemical properties. For instance, cyclic sulfur-containing molecules have shown promising activities against various biological targets. In one study, these compounds demonstrated significant nematicidal, antifungal, and anticancer activities, suggesting their potential as green pesticides or cancer preventative agents (Khairan et al., 2019). These findings highlight the importance of sulfur-containing compounds in developing new therapeutic agents and agrochemicals.

Organosilicon Compounds in Polymer Research

Organosilicon compounds, which share some structural similarities with 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane, have been explored for their applications in polymer research. For example, the synthesis and properties of polyheterotetraheterafulvalenes and metal 1,2-diheterolenes have been reviewed, showcasing their utility in creating conductive and superconductive materials (Papavassiliou, 1990). These materials are crucial for developing advanced electronic devices and energy storage solutions.

properties

IUPAC Name

trimethyl(2-trimethylsilylsulfanylethylsulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFJNLREFDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SCCS[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199054
Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Molecular Weight

238.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane

CAS RN

51048-29-4
Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-TETRAMETHYL-3,6-DITHIA-2,7-DISILAOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IL Odinets, IM Aladzheva - Phosphorous Heterocycles I, 2009 - Springer
2-Heteraphosphacyclanes have drawn the attention of synthetic chemists due to their association with various biological activities and their unusual properties. The focus of this chapter …
Number of citations: 4 link.springer.com
IL Odinets, NM Vinogradova… - Russian chemical …, 2003 - pubs.rsc.org
Synthetic routes to 1,2-thiaphosphacyclanes bearing both tri- and tetracoordinate phosphorus atoms, and their reactivity and structural features based on data from X-ray diffraction …
Number of citations: 8 pubs.rsc.org

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